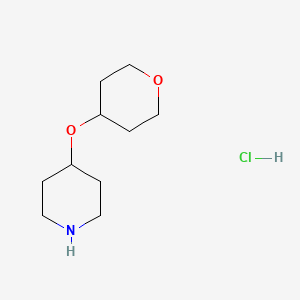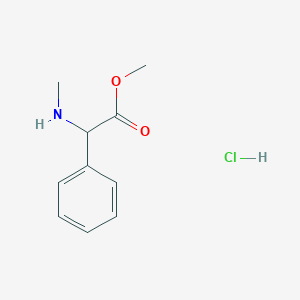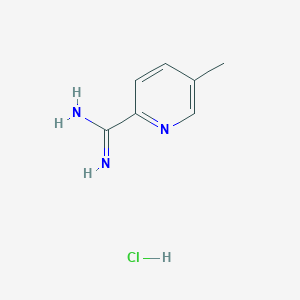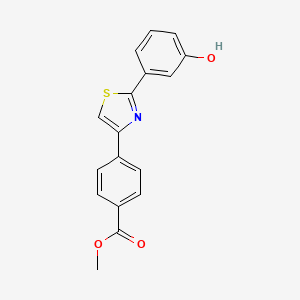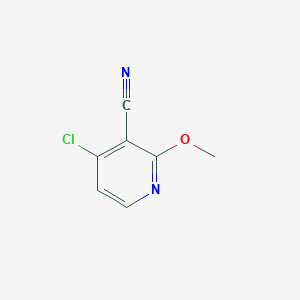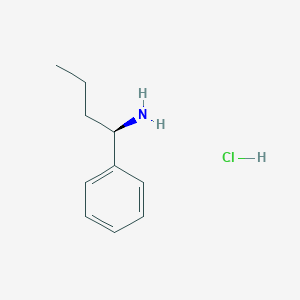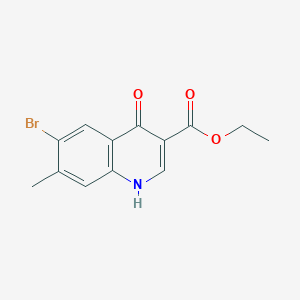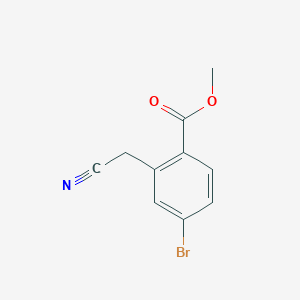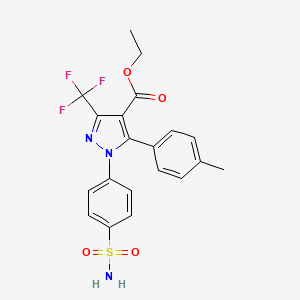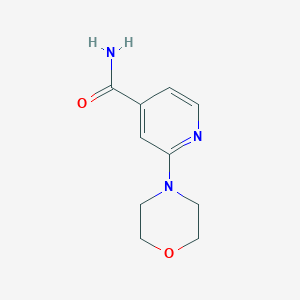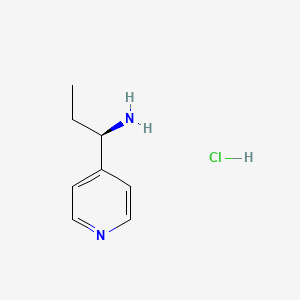![molecular formula C14H22ClNO B1424514 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-73-1](/img/structure/B1424514.png)
4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
“4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C14H22ClNO . It is also known by the synonym "4-(2-(O-TOLYLOXY)ETHYL)PIPERIDINE HYDROCHLORIDE" .
Molecular Structure Analysis
The InChI code for “4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride” is 1S/C13H19NO.ClH/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique
Molecular Structure Analysis :
- The synthesis and molecular structure of a compound closely related to 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride has been explored, highlighting its formation of H-bonded dimers in the crystal lattice, stabilized by C-H…π and C-H…O interactions (Khan et al., 2013).
Synthesis of Novel Compounds :
- Research on the synthesis of piperidine derivatives, including those related to 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride, has been conducted to explore their potential as therapeutic agents, particularly in the realm of acetylcholinesterase inhibition (Sugimoto et al., 1990).
Pharmacological Properties :
- Some studies have investigated the structure-activity relationships of piperidine derivatives, focusing on enhancing their anti-acetylcholinesterase activity, which is crucial in developing treatments for conditions like dementia (Sugimoto et al., 1992).
Antimicrobial and Anticancer Activities :
- Piperidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. This indicates the potential of 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride in contributing to the development of new therapeutic agents (Rehman et al., 2018).
Safety and Hazards
Orientations Futures
As a piperidine derivative, “4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride” could potentially be used in the design of new drugs . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride”, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-[2-(2-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12-4-2-3-5-14(12)16-11-8-13-6-9-15-10-7-13;/h2-5,13,15H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZMPUZJVLNVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



